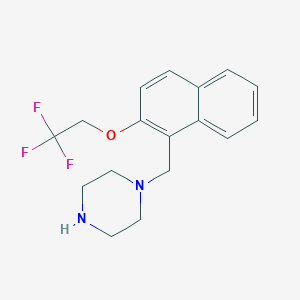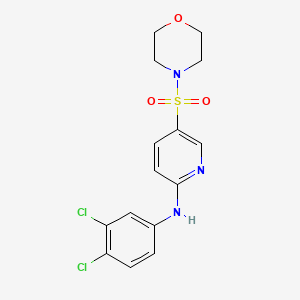
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of sulfonyl pyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Group: The morpholine group can be attached through nucleophilic substitution reactions.
Chlorination: The dichlorophenyl group can be introduced through chlorination reactions using reagents like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
類似化合物との比較
Similar Compounds
- N-(3,4-Dichlorophenyl)-5-(methylsulfonyl)pyridin-2-amine
- N-(3,4-Dichlorophenyl)-5-(ethylsulfonyl)pyridin-2-amine
Uniqueness
N-(3,4-Dichlorophenyl)-5-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholine group, which may confer specific biological activity or chemical reactivity that is distinct from other similar compounds.
特性
分子式 |
C15H15Cl2N3O3S |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-5-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-13-3-1-11(9-14(13)17)19-15-4-2-12(10-18-15)24(21,22)20-5-7-23-8-6-20/h1-4,9-10H,5-8H2,(H,18,19) |
InChIキー |
LTNLENFQMBGRAJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)
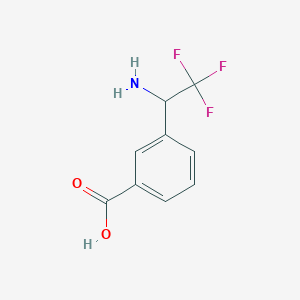

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
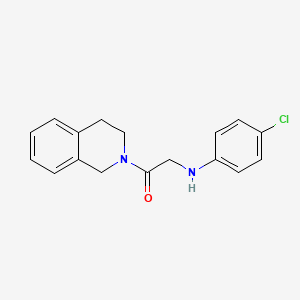
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
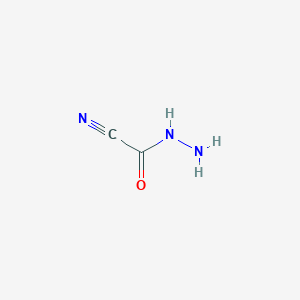
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
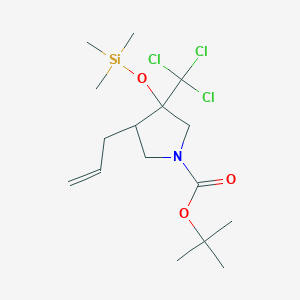
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
